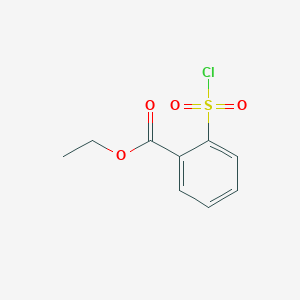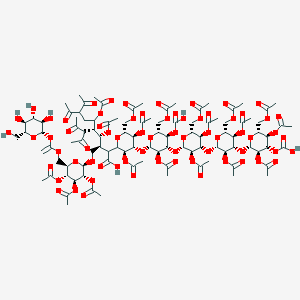
Ethyl 2-(chlorosulfonyl)benzoate
Vue d'ensemble
Description
Ethyl 2-(chlorosulfonyl)benzoate is a chemical compound with the CAS Number: 103008-54-4 . Its molecular weight is 248.69 and it is typically stored at 4°C . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(chlorosulfonyl)benzoate is represented by the Inchi Code: 1S/C9H9ClO4S/c1-2-14-9(11)7-5-3-4-6-8(7)15(10,12)13/h3-6H,2H2,1H3 . The molecule contains a total of 24 bonds, including 15 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis
Ethyl 2-(chlorosulfonyl)benzoate is a powder with a molecular weight of 248.69 . It is typically stored at a temperature of 4°C .Applications De Recherche Scientifique
Organic Synthesis
Ethyl 2-(chlorosulfonyl)benzoate is widely used in organic synthesis. It acts as a sulfonylating agent to introduce the sulfonyl group into organic molecules, which is a key step in synthesizing sulfonamides, a class of compounds with significant medicinal properties . Its reactivity towards nucleophiles also makes it a valuable intermediate for the preparation of various organic compounds.
Pharmacology
In pharmacology, this compound is utilized in the synthesis of drug precursors. It is particularly useful in the development of new pharmaceuticals that contain the sulfonyl moiety, which is present in many therapeutic agents, including diuretics, carbonic anhydrase inhibitors, and sulfonylurea-type antidiabetics .
Material Science
Ethyl 2-(chlorosulfonyl)benzoate finds applications in material science, particularly in the synthesis of advanced polymer materials. The sulfonyl group can enhance the thermal stability and mechanical strength of polymers, making them suitable for high-performance applications .
Analytical Chemistry
In analytical chemistry, this compound can be used as a derivatization agent to modify chemical compounds, improving their detectability and quantification in complex mixtures using techniques like chromatography and mass spectrometry .
Biochemistry
In biochemistry, Ethyl 2-(chlorosulfonyl)benzoate is used to modify biomolecules, such as proteins and enzymes, to study their structure-function relationships. The introduction of a sulfonyl group can alter the activity of these biomolecules, providing insights into their biological roles .
Industrial Uses
On an industrial scale, Ethyl 2-(chlorosulfonyl)benzoate is employed in the manufacture of dyes, agrochemicals, and fragrance compounds. Its ability to easily react with a wide range of organic substrates makes it a valuable building block in industrial chemistry .
Anticancer Research
Recent studies have explored the use of Ethyl 2-(chlorosulfonyl)benzoate derivatives in anticancer research. These derivatives are being investigated for their potential to inhibit the growth of cancer cells, opening new avenues for cancer treatment .
Environmental Science
In environmental science, researchers use Ethyl 2-(chlorosulfonyl)benzoate to synthesize compounds that can act as sensors or neutralizers for pollutants. This application is crucial for developing methods to detect and mitigate environmental contamination .
Safety and Hazards
Ethyl 2-(chlorosulfonyl)benzoate is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H314 and H335 . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .
Mécanisme D'action
Target of Action
Ethyl 2-(chlorosulfonyl)benzoate is a chemical compound with the formula C9H9ClO4S The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound can act as a chlorosulfonylating agent in organic reactions . This means it can introduce a chlorosulfonyl group into a molecule, which can lead to various changes in the molecule’s properties and reactivity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of Ethyl 2-(chlorosulfonyl)benzoate . .
Propriétés
IUPAC Name |
ethyl 2-chlorosulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-2-14-9(11)7-5-3-4-6-8(7)15(10,12)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVLJSYHJIQREA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(chlorosulfonyl)benzoate | |
CAS RN |
103008-54-4 | |
| Record name | ethyl 2-(chlorosulfonyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the 2-(2-Methoxyethoxy)ethyl 2-(Chlorosulfonyl)benzoate as a chemical reagent?
A1: 2-(2-Methoxyethoxy)ethyl 2-(Chlorosulfonyl)benzoate serves as a versatile reagent for introducing a leaving group into molecules. This leaving group demonstrates selective reactivity towards various chemical species. [] This selectivity makes it particularly useful in reactions involving Titanium(IV) halides, azides, metal halide salts, and even positron-emitting metal fluorides, highlighting its potential in diverse chemical syntheses and potentially radiolabeling applications. []
Q2: What are the storage recommendations for 2-(2-Methoxyethoxy)ethyl 2-(Chlorosulfonyl)benzoate given its reactivity?
A2: While considered relatively stable, 2-(2-Methoxyethoxy)ethyl 2-(Chlorosulfonyl)benzoate should be protected from moisture and heat to maximize its shelf life. Refrigeration can further enhance its stability, allowing storage for six months or more without significant decomposition. [] Although formal toxicity studies are lacking, it's crucial to handle this sulfonyl chloride reagent with caution as it's likely harmful if ingested or absorbed through the skin. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[(4-Chlorophenyl)-cyanomethyl] benzoate](/img/structure/B34599.png)




